Batch-to-Batch Purity Documentation: 98% Assay vs. Typical 95% for In-Class Analogs
Bide Pharmatech supplies the target compound with a standard purity of 98%, supported by batch-specific QC certificates (NMR, HPLC, GC) . In contrast, closely related in-class compounds such as 2-[[(3-methylbenzoyl)amino]carbamoyl]cyclohexane-1-carboxylic acid and 2-[[(4-methylbenzoyl)amino]carbamoyl]cyclohexane-1-carboxylic acid are typically offered at 95% purity, often without detailed batch-specific QC documentation . The 3-percentage-point difference in nominal purity translates to a 60% reduction in total impurity burden (2% vs. 5%), which is material for structure-activity relationship (SAR) studies where contaminant-driven false positives can confound hit validation.
| Evidence Dimension | Nominal purity specification and QC documentation |
|---|---|
| Target Compound Data | 98% purity; batch-specific QC (NMR, HPLC, GC) provided |
| Comparator Or Baseline | 2-[[(3-Methylbenzoyl)amino]carbamoyl]cyclohexane-1-carboxylic acid (meta isomer) and 2-[[(4-Methylbenzoyl)amino]carbamoyl]cyclohexane-1-carboxylic acid (para isomer): typical purity 95%; no batch-specific QC documentation from primary suppliers |
| Quantified Difference | 3 percentage-point purity advantage; 60% reduction in total impurity burden |
| Conditions | Vendor specification comparison (Bide Pharmatech vs. multiple suppliers for comparator isomers) |
Why This Matters
Higher purity with documented QC reduces the risk of impurity-driven assay artifacts, directly lowering the cost of failed screening campaigns in early discovery.
